Cas no 709-49-9 (2,4-Dinitroiodobenzene)

2,4-Dinitroiodobenzene structure
Productnaam:2,4-Dinitroiodobenzene
2,4-Dinitroiodobenzene Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,4-Dinitroiodobenzene
- 2,4-Dinitro-1-iodobenzene
- 1-Iodo-2,4-dinitrobenzene
- Benzene, 1-iodo-2,4-dinitro-
- 6-iodo-1,3-dintrobenzene
- 4-iodo-1,3-dintrobenzene
- NOT697X2XM
- 1-iodo-2,4-dinitro-benzene
- FXMKXMJLXRTQSW-UHFFFAOYSA-N
- 1-iod-2,4-dinitrobenzol
- NSC10266
- 1-Iodo-2,4-dinitrobenzene #
- 1-Iodo-2,4-dinitrobenzene, puru
- NSC-10266
- MFCD00039738
- CS-0358185
- AKOS000279810
- D1921
- A837034
- CCRIS 7907
- EINECS 211-908-3
- 4-IODO-1,3-DINITROBENZENE
- 709-49-9
- D89944
- 1,3-DINITRO-4-IODOBENZENE
- AM20041057
- DTXSID10221128
- SCHEMBL3836830
- NS00037135
- 2,4-DINITROPHENYL IODIDE
- CHEBI:59000
- 1-Iodo-2,4-dinitrobenzene, purum
- NSC 10266
- Q27126389
- UNII-NOT697X2XM
- AC-22938
- InChI=1/C6H3IN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3
- IODO-2,4-DINITROBENZENE, 1-
- 6-IODO-1,3-DINITROBENZENE
- FT-0610209
- DB-019220
- STL572971
-
- MDL: MFCD00039738
- Inchi: 1S/C6H3IN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H
- InChI-sleutel: FXMKXMJLXRTQSW-UHFFFAOYSA-N
- LACHT: IC1C([H])=C([H])C(=C([H])C=1[N+](=O)[O-])[N+](=O)[O-]
- BRN: 1113584
Berekende eigenschappen
- Exacte massa: 293.91375g/mol
- Oppervlakte lading: 0
- XLogP3: 2.3
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Aantal draaibare bindingen: 0
- Monoisotopische massa: 293.91375g/mol
- Monoisotopische massa: 293.91375g/mol
- Topologisch pooloppervlak: 91.6Ų
- Zware atoomtelling: 13
- Complexiteit: 224
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
- Oppervlakte lading: 0
- Aantal tautomers: nothing
Experimentele eigenschappen
- Kleur/vorm: Powder.
- Dichtheid: 2.174
- Smeltpunt: 86.0 to 89.0 deg-C
- Kookpunt: 351.8 °C at 760 mmHg
- Vlampunt: 166.6 °C
- Brekindex: 1.699
- Waterverdelingscoëfficiënt: Insoluble in water.
- PSA: 91.64000
- LogboekP: 3.15400
- Gevoeligheid: Light Sensitive
- Oplosbaarheid: Not determined.
2,4-Dinitroiodobenzene Beveiligingsinformatie
-
Symbool:
- Prompt:warning
- Gevaarverklaring: H315-H319
- Waarschuwingsverklaring: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Duitsland:3
- Code gevarencategorie: R42/43
- Veiligheidsinstructies: S22-S26-S37
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R42/43
- Veiligheidstermijn:S22;S26;S37
2,4-Dinitroiodobenzene Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | D493168-50mg |
2,4-Dinitroiodobenzene |
709-49-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1921-5G |
2,4-Dinitroiodobenzene |
709-49-9 | >98.0%(GC) | 5g |
¥715.00 | 2024-04-16 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030615-5g |
2,4-Dinitroiodobenzene |
709-49-9 | 97% | 5g |
¥855 | 2024-05-22 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D136844-5g |
2,4-Dinitroiodobenzene |
709-49-9 | ≥97.0%(GC) | 5g |
¥712.90 | 2023-09-03 | |
TRC | D493168-500mg |
2,4-Dinitroiodobenzene |
709-49-9 | 500mg |
$ 95.00 | 2022-06-05 | ||
1PlusChem | 1P003GBR-5g |
2,4-Dinitroiodobenzene |
709-49-9 | >98.0%(GC) | 5g |
$89.00 | 2025-02-19 | |
Aaron | AR003GK3-1g |
2,4-Dinitroiodobenzene |
709-49-9 | 98% | 1g |
$37.00 | 2025-01-22 | |
Aaron | AR003GK3-5g |
2,4-DINITROIODOBENZENE |
709-49-9 | 98% | 5g |
$160.00 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428855-5g |
1-Iodo-2,4-dinitrobenzene |
709-49-9 | 98% | 5g |
¥1381.00 | 2024-05-02 | |
eNovation Chemicals LLC | Y1263517-1g |
2,4-Dinitroiodobenzene |
709-49-9 | 98% | 1g |
$80 | 2025-02-26 |
2,4-Dinitroiodobenzene Gerelateerde literatuur
-
1. Aromatic nucleophilic exchange reactions. Part I. Heterogeneous catalysisC. H. Bovington,D. F. Maundrell,B. Dacre J. Chem. Soc. B 1971 767
-
2. Aromatic nucleophilic exchange reactions. Part II. Solvent effectsD. F. Maundrell,C. H. Bovington,B. Dacre J. Chem. Soc. Perkin Trans. 2 1972 1284
-
3. The use of radioisotopes in studies of reaction mechanism. Part III. Thiocyano-exchange and azido-dethiocyanation of 2,4-dinitro-1-thiocyanobenzeneJoseph Miller,Frank H. Kendall J. Chem. Soc. Perkin Trans. 2 1974 1645
-
4. CXIII.—Contribution to the chemistry of the aromatic metadiaminesGilbert Thomas Morgan J. Chem. Soc. Trans. 1900 77 1202
-
5. The S N mechanism in aromatic compounds. Part XXXIX. Halogen mobility and reagent strength in reactions of some heavy atom neutral nucleophiles (thiourea, N-acetylthiourea, and selenourea) with 1-chloro- and 1-fluoro-2,4-dinitrobenzenes
709-49-9 (2,4-Dinitroiodobenzene) Gerelateerde producten
- 102153-71-9(2-Iodo-3-nitronaphthalene)
- 100-15-2(N-Methyl-4-nitroaniline)
- 6293-83-0(2-Iodo-4-nitroaniline)
- 105752-04-3(Benzenamine,4-iodo-3-nitro-)
- 5459-50-7(2-Iodo-5-nitroaniline)
- 2171928-64-4(4-{3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-hydroxybutanoic acid)
- 1312140-35-4(4-(2-aminoethyl)-N-methylbenzamide)
- 13649-88-2(21-Deacetoxy Deflazacort)
- 1421454-07-0(1-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3-(propan-2-yl)urea)
- 1393562-73-6(6-Fluoro-5-methylpyridin-2-amine)
Aanbevolen leveranciers
Enjia Trading Co., Ltd
Goudlid
CN Leverancier
Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
CN Leverancier
Reagentie

钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk

atkchemica
Goudlid
CN Leverancier
Reagentie
